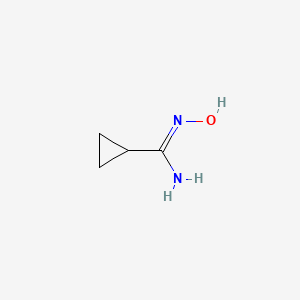

N'-hydroxycyclopropanecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

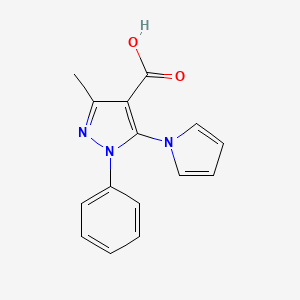

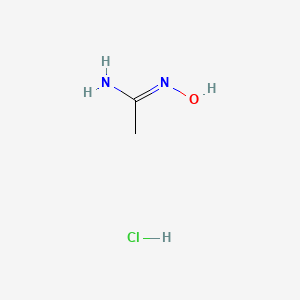

“N’-hydroxycyclopropanecarboximidamide” is a chemical compound with the CAS Number: 51285-13-3 . It is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “N’-hydroxycyclopropanecarboximidamide” involves the reaction of hydroxylamine with cyclopropylcyamide in the presence of potassium carbonate in a mixture of water and ethanol . The reaction mixture is stirred for 18 hours at ambient temperature, then evaporated and re-evaporated with toluene . The residue is mixed with ethanol, suction filtered, and the filtrate is evaporated to dryness .Molecular Structure Analysis

The molecular structure of “N’-hydroxycyclopropanecarboximidamide” is represented by the InChI code: 1S/C4H8N2O/c5-4(6-7)3-1-2-3/h6-7H,1-2,5H2 . The molecular weight of the compound is 100.12 .Physical And Chemical Properties Analysis

“N’-hydroxycyclopropanecarboximidamide” is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It has a molecular weight of 100.12 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Biomedical Applications

N'-hydroxycyclopropanecarboximidamide derivatives demonstrate significant potential in the field of biomedical applications. For instance, sulfur and nitrogen binary doped carbon dots synthesized from ammonium thiocyanate, closely related to this compound, show promise for probing doxycycline in living cells and multicolor cell imaging. These compounds exhibit excellent biocompatibility, low cytotoxicity, and high quantum yield, making them suitable for applications in food safety, environmental monitoring, and cancer therapy research (Xue et al., 2016).

Chemical Synthesis and Applications

The synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, has been reported. These compounds, similar to this compound, have diverse potential applications in various fields. Efficient synthesis methods have been developed, paving the way for their use in a range of chemical applications (Aksamitowski et al., 2017).

Environmental Applications

Compounds related to this compound have been used in environmental applications, such as the extraction of copper(II) from chloride solutions. Hydrophobic N'-alkyloxypyridinecarboximidamides have shown effectiveness in extracting copper(II) with good efficiency and selectivity, indicating potential use in environmental cleanup and recovery of valuable metals from industrial waste streams (Wojciechowska et al., 2017).

Safety and Hazards

“N’-hydroxycyclopropanecarboximidamide” is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

N’-hydroxycyclopropanecarboximidamide is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that it contains a cyclopropane ring and is connected to a hydroxy group and an imidamide group . These groups may interact with its targets, leading to changes in the target molecules.

Biochemical Pathways

It’s known that it’s commonly used as an intermediate in synthetic chemistry . It can act as a reagent in alkylation, acylation, and amination reactions

Pharmacokinetics

It’s known that it’s soluble in water and some organic solvents such as ethanol and acetone . This solubility may influence its absorption and distribution in the body.

Result of Action

As an intermediate in synthetic chemistry, it’s likely to be involved in the synthesis of other compounds . .

Action Environment

It’s known that it’s relatively stable at room temperature but can decompose in the presence of strong oxidizing agents

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxycyclopropanecarboximidamide' involves the reaction between cyclopropanecarboximidamide and hydroxylamine.", "Starting Materials": [ "Cyclopropanecarboximidamide", "Hydroxylamine" ], "Reaction": [ "Step 1: Dissolve cyclopropanecarboximidamide in a suitable solvent such as chloroform or methanol.", "Step 2: Add hydroxylamine to the solution and stir for several hours at room temperature.", "Step 3: Remove the solvent under reduced pressure to obtain the crude product.", "Step 4: Purify the product by recrystallization using a suitable solvent such as ethanol or acetone." ] } | |

Número CAS |

51285-13-3 |

Fórmula molecular |

C4H8N2O |

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

N'-hydroxycyclopropanecarboximidamide |

InChI |

InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6) |

Clave InChI |

OMCUPXRCMTUDHI-UHFFFAOYSA-N |

SMILES isomérico |

C1CC1/C(=N\O)/N |

SMILES |

C1CC1C(=NO)N |

SMILES canónico |

C1CC1C(=NO)N |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)